![molecular formula C17H25N3O2 B5622851 1'-(2-nitrobenzyl)-1,4'-bipiperidine](/img/structure/B5622851.png)
1'-(2-nitrobenzyl)-1,4'-bipiperidine
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Overview
Description
Synthesis Analysis
The synthesis of nitrobenzyl derivatives often involves nucleophilic substitution reactions and specific cyclization steps. For instance, Sparke et al. (2010) reported the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, showcasing a methodology that could be adapted for synthesizing compounds like "1'-(2-nitrobenzyl)-1,4'-bipiperidine" (Sparke et al., 2010). These processes often involve the strategic use of base-free conditions and specific reactants to achieve the desired substitution without undesirable by-products.
Molecular Structure Analysis
The molecular structure of nitrobenzyl derivatives and bipiperidine-related compounds is frequently elucidated using X-ray crystallography. The structure determines the compound's reactivity and interaction with other molecules. For example, studies on similar nitrobenzyl compounds have provided detailed insights into their crystal and molecular structures, which are crucial for understanding the spatial arrangement and potential reactive sites (Iwasaki et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzyl derivatives can vary widely depending on the substituents and reaction conditions. Oxidative dehydrogenation and cycloaddition reactions are common, allowing for the synthesis of a variety of complex structures from simpler precursors. For instance, Lu and Lu (2012) demonstrated the oxidative dehydrogenation of nitro derivatives of bibenzyl to corresponding nitro stilbene, a reaction type that might be relevant for manipulating "1'-(2-nitrobenzyl)-1,4'-bipiperidine" derivatives (Lu & Lu, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-20(22)17-7-3-2-6-15(17)14-18-12-8-16(9-13-18)19-10-4-1-5-11-19/h2-3,6-7,16H,1,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAJWTNANPTVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5412525 |
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